Cas no 63243-74-3 (ethyl 2-amino-3,4-dimethylbenzoate)
ethyl 2-amino-3,4-dimethylbenzoate Chemical and Physical Properties
Names and Identifiers
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- BENZOIC ACID, 2-AMINO-3,4-DIMETHYL-, ETHYL ESTER
- ethyl 2-amino-3,4-dimethylbenzoate
- CS-0348034
- 63243-74-3
- 2-Amino-3,4-dimethylbenzoic acid ethyl ester
- DB-163780
- EN300-2775746
- SCHEMBL272159
-
- MDL: MFCD12159830
- Inchi: 1S/C11H15NO2/c1-4-14-11(13)9-6-5-7(2)8(3)10(9)12/h5-6H,4,12H2,1-3H3
- InChI Key: APDCEFCVFFWWOD-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC(C)=C(C)C=1N)=O
Computed Properties
- Exact Mass: 193.110278721g/mol
- Monoisotopic Mass: 193.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 52.3Ų
ethyl 2-amino-3,4-dimethylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418704-50mg |
Ethyl 2-amino-3,4-dimethylbenzoate |
63243-74-3 | 98% | 50mg |
¥6972.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418704-100mg |
Ethyl 2-amino-3,4-dimethylbenzoate |
63243-74-3 | 98% | 100mg |
¥8537.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418704-250mg |
Ethyl 2-amino-3,4-dimethylbenzoate |
63243-74-3 | 98% | 250mg |
¥7646.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418704-500mg |
Ethyl 2-amino-3,4-dimethylbenzoate |
63243-74-3 | 98% | 500mg |
¥9324.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418704-1g |
Ethyl 2-amino-3,4-dimethylbenzoate |
63243-74-3 | 98% | 1g |
¥9003.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418704-2.5g |
Ethyl 2-amino-3,4-dimethylbenzoate |
63243-74-3 | 98% | 2.5g |
¥17643.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418704-5g |
Ethyl 2-amino-3,4-dimethylbenzoate |
63243-74-3 | 98% | 5g |
¥30099.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1418704-10g |
Ethyl 2-amino-3,4-dimethylbenzoate |
63243-74-3 | 98% | 10g |
¥38703.00 | 2024-05-06 | |
| Enamine | EN300-2775746-1g |
ethyl 2-amino-3,4-dimethylbenzoate |
63243-74-3 | 1g |
$428.0 | 2023-09-09 | ||
| Enamine | EN300-2775746-5g |
ethyl 2-amino-3,4-dimethylbenzoate |
63243-74-3 | 5g |
$1240.0 | 2023-09-09 |
ethyl 2-amino-3,4-dimethylbenzoate Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on ethyl 2-amino-3,4-dimethylbenzoate
Ethyl 2-Amino-3,4-Dimethylbenzoate (CAS No. 63243-74-3): An Overview of Its Properties, Applications, and Recent Research
Ethyl 2-amino-3,4-dimethylbenzoate (CAS No. 63243-74-3) is a versatile organic compound with a wide range of applications in the fields of chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique molecular structure, which includes an ethyl ester group, an amino group, and two methyl substituents on the benzene ring. The combination of these functional groups endows the compound with distinct chemical properties and reactivity profiles, making it a valuable intermediate in various synthetic processes.
The molecular formula of ethyl 2-amino-3,4-dimethylbenzoate is C11H15NO2, and its molecular weight is approximately 197.24 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is around 85-87°C, and it has a boiling point of approximately 260°C at atmospheric pressure.
In terms of its chemical properties, ethyl 2-amino-3,4-dimethylbenzoate exhibits both acidic and basic characteristics due to the presence of the amino group and the carboxylic acid ester. This dual functionality makes it an excellent starting material for various synthetic transformations. For instance, the amino group can undergo nucleophilic substitution reactions, while the ester can be hydrolyzed to form the corresponding carboxylic acid or undergo transesterification to produce other esters.
The synthetic versatility of ethyl 2-amino-3,4-dimethylbenzoate has been extensively explored in recent research. One notable application is in the synthesis of bioactive molecules. For example, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of novel antitumor agents. The researchers found that derivatives of ethyl 2-amino-3,4-dimethylbenzoate exhibited significant cytotoxic activity against various cancer cell lines, making them promising candidates for further drug development.
Beyond its use in pharmaceuticals, ethyl 2-amino-3,4-dimethylbenzoate has also found applications in materials science. A recent study published in the Journal of Polymer Science: Polymer Chemistry investigated the use of this compound as a monomer for polymer synthesis. The researchers demonstrated that polymers derived from ethyl 2-amino-3,4-dimethylbenzoate exhibited excellent thermal stability and mechanical properties, making them suitable for use in high-performance materials such as coatings and adhesives.
In addition to its synthetic applications, ethyl 2-amino-3,4-dimethylbenzoate has been studied for its potential biological activities. A study published in the Bioorganic & Medicinal Chemistry Letters explored the antimicrobial properties of this compound and its derivatives. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antibacterial agents.
The environmental impact of chemicals is an increasingly important consideration in their development and application. Recent research has focused on assessing the environmental fate and toxicity of compounds like ethyl 2-amino-3,4-dimethylbenzoate. A study published in the Environmental Science & Technology evaluated the biodegradability and ecotoxicity of this compound. The results indicated that while it is not readily biodegradable under standard conditions, it does not exhibit significant ecotoxicity at environmentally relevant concentrations.
In conclusion, Ethyl 2-amino-3,4-dimethylbenzoate (CAS No. 63243-74-3) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique chemical structure and properties make it a valuable intermediate for synthetic transformations and a promising candidate for developing novel bioactive molecules and high-performance materials. Ongoing research continues to uncover new applications and insights into its behavior and potential uses.
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